5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine
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Overview
Description
5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a 2-aminopyridine derivative with a thioamide in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the desired thiazolopyridine structure .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, purification steps such as crystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: This compound has a similar thiazolopyridine structure but with a methyl group at the 5-position and a carboxylic acid group at the 2-position.
4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine: This compound lacks the phenyl group at the 5-position, making it less complex.
Uniqueness
5-Phenyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine is unique due to the presence of the phenyl group, which can significantly influence its chemical and biological properties. This structural feature can enhance its binding affinity to certain targets and improve its overall activity in various applications .
Properties
Molecular Formula |
C12H13N3S |
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Molecular Weight |
231.32 g/mol |
IUPAC Name |
5-phenyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-amine |
InChI |
InChI=1S/C12H13N3S/c13-12-14-10-6-7-15(8-11(10)16-12)9-4-2-1-3-5-9/h1-5H,6-8H2,(H2,13,14) |
InChI Key |
KZCSVPJWIREXLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C(S2)N)C3=CC=CC=C3 |
Origin of Product |
United States |
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